Dicyclohexyl-[2-(2,6-dimethoxyphenyl)phenyl]phosphane;palladium(2+);2-phenylaniline;chloride

Catalog No.
S2971707
CAS No.
1375325-64-6
M.F
C38H45ClNO2PPd
M. Wt
720.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dicyclohexyl-[2-(2,6-dimethoxyphenyl)phenyl]phosph...

CAS Number

1375325-64-6

Product Name

Dicyclohexyl-[2-(2,6-dimethoxyphenyl)phenyl]phosphane;palladium(2+);2-phenylaniline;chloride

IUPAC Name

chloropalladium(1+);dicyclohexyl-[2-(2,6-dimethoxyphenyl)phenyl]phosphane;2-phenylaniline

Molecular Formula

C38H45ClNO2PPd

Molecular Weight

720.6 g/mol

InChI

InChI=1S/C26H35O2P.C12H10N.ClH.Pd/c1-27-23-17-11-18-24(28-2)26(23)22-16-9-10-19-25(22)29(20-12-5-3-6-13-20)21-14-7-4-8-15-21;13-12-9-5-4-8-11(12)10-6-2-1-3-7-10;;/h9-11,16-21H,3-8,12-15H2,1-2H3;1-6,8-9H,13H2;1H;/q;-1;;+2/p-1

InChI Key

HODHLQXRQOHAAZ-UHFFFAOYSA-M

SMILES

COC1=C(C(=CC=C1)OC)C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4.C1=CC=C([C-]=C1)C2=CC=CC=C2N.[Cl-].[Pd+2]

Solubility

not available

Canonical SMILES

COC1=C(C(=CC=C1)OC)C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4.C1=CC=C([C-]=C1)C2=CC=CC=C2N.Cl[Pd+]

Description

SPhos Pd G2 is a second generation (G2) precatalyst in which phenethylamine based backbone of the (G1) complex is substituted with a biphenyl-based ligand. This improvement on the previous generation allows creating the active palladium species at room temperature with weak phosphate or carbonate bases. The catalyst proves remarkably adept at achieving a variety of Suzuki-Miyaura couplings among other cross-coupling reactions.

Catalysis

DCPPd(PhAn)Cl has been explored as a potential catalyst for various organic reactions. Catalysts are substances that increase the rate of a chemical reaction without being consumed themselves. Palladium-based catalysts are particularly important in organic chemistry because they can facilitate a wide range of reactions.

Research suggests DCPPd(PhAn)Cl may be useful in reactions like:

  • Cross-coupling reactions

    These reactions form new carbon-carbon bonds between two organic molecules. DCPPd(PhAn)Cl has been investigated for its ability to catalyze Suzuki-Miyaura couplings, a type of cross-coupling reaction ()

  • C-H activation reactions

    These reactions involve breaking a carbon-hydrogen (C-H) bond in a molecule. DCPPd(PhAn)Cl has been studied for its potential to activate C-H bonds under mild reaction conditions ()

Dicyclohexyl-[2-(2,6-dimethoxyphenyl)phenyl]phosphane; palladium(2+); 2-phenylaniline; chloride is a complex organometallic compound featuring a dicyclohexylphosphine ligand coordinated to a palladium center. The molecular formula of this compound is C38H45ClN2O2P, with a molecular weight of approximately 720.6 g/mol. The structure consists of a phosphorus atom bonded to two cyclohexyl groups and a biphenyl group that is further substituted with two methoxy groups, contributing to its unique electronic properties and stability in catalytic applications .

  • Palladium catalysts function by activating organic molecules through coordination and weakening specific bonds. This activation allows for subsequent reactions to occur under milder conditions []. The specific mechanism depends on the particular reaction and the catalyst structure.
  • Palladium compounds can be harmful if inhaled or ingested.
  • Diphenylamine is a suspected carcinogen.
  • It is important to consult safety data sheets (SDS) for each component before handling them in a laboratory.

This compound is primarily utilized in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, which forms carbon-carbon bonds between aryl halides and aryl boronic acids. The general reaction mechanism involves the following steps:

  • Oxidative Addition: The palladium(2+) complex undergoes oxidative addition with an aryl halide, forming a palladium(II) complex.
  • Transmetalation: A boronic acid is introduced to the reaction mixture, leading to the exchange of the aryl group with the palladium complex.
  • Reductive Elimination: Finally, the desired biaryl product is formed through reductive elimination, regenerating the palladium(0) catalyst.

The synthesis of dicyclohexyl-[2-(2,6-dimethoxyphenyl)phenyl]phosphane; palladium(2+); 2-phenylaniline; chloride typically involves several key steps:

  • Preparation of Dicyclohexyl-[2-(2,6-dimethoxyphenyl)phenyl]phosphane: This can be achieved through the reaction of phosphorus trichloride with dicyclohexylamine and 2-(2,6-dimethoxyphenyl)phenol under controlled conditions.
  • Formation of Palladium Complex: The dicyclohexylphosphine ligand is then reacted with a palladium source (such as palladium(II) chloride) in an inert atmosphere to form the desired palladium complex.
  • Coupling Reaction: Finally, 2-phenylaniline is introduced to the reaction mixture along with chloride ions to facilitate the coupling process and isolate the final product.

Dicyclohexyl-[2-(2,6-dimethoxyphenyl)phenyl]phosphane; palladium(2+); 2-phenylaniline; chloride serves as an effective catalyst in:

  • Organic Synthesis: Particularly in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl compounds.
  • Pharmaceutical Development: Its ability to facilitate complex organic transformations makes it valuable in drug discovery and development processes.
  • Material Science: Utilized in creating advanced materials through polymerization reactions involving aryl compounds .

Interaction studies involving this compound typically focus on its catalytic behavior in various organic reactions. Research indicates that its unique ligand structure enhances catalytic efficiency and selectivity in cross-coupling reactions compared to traditional phosphine ligands. Studies have shown that modifications to the ligand can significantly affect the reactivity and stability of the resulting palladium complexes.

Several compounds exhibit similar structural and functional characteristics to dicyclohexyl-[2-(2,6-dimethoxyphenyl)phenyl]phosphane; palladium(2+); 2-phenylaniline; chloride. Below are some notable examples:

Compound NameStructure FeaturesUnique Aspects
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenylContains similar phosphine ligandDeveloped for enhanced reactivity in Suzuki reactions
TriphenylphosphineClassic phosphine ligandWidely used but less reactive than dicyclohexyl derivatives
Dicyclohexylphosphino-biphenyldicarboxylic acidContains carboxylic acid functionalityOffers different reactivity profiles due to acidic groups

These compounds highlight the uniqueness of dicyclohexyl-[2-(2,6-dimethoxyphenyl)phenyl]phosphane; palladium(2+); 2-phenylaniline; chloride in terms of its electronic properties and catalytic efficiency in cross-coupling reactions. Its specific substitutions contribute to improved performance over other traditional ligands used in similar applications.

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

719.19112 g/mol

Monoisotopic Mass

719.19112 g/mol

Heavy Atom Count

44

Dates

Modify: 2023-08-17

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